molecular formula C27H36N4O B3886083 N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine

N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B3886083
M. Wt: 432.6 g/mol
InChI Key: AOTDXGUYZPPCSX-UHFFFAOYSA-N
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Description

N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrazole ring, and a methoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling with the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of organolithium reagents and transition metal catalysts can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O/c1-3-30(21-25-18-28-29-27(25)24-11-5-4-6-12-24)19-23-10-8-15-31(20-23)16-14-22-9-7-13-26(17-22)32-2/h4-7,9,11-13,17-18,23H,3,8,10,14-16,19-21H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTDXGUYZPPCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 3
Reactant of Route 3
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 4
Reactant of Route 4
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 5
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 6
N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine

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